![molecular formula C17H17NOTe B12631690 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-40-8](/img/structure/B12631690.png)
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-phenyltellurophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.
Introduction of the Phenyltellurophen Group: The intermediate is then reacted with a phenyltellurophen derivative under specific conditions to introduce the phenyltellurophen group.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The tellurophen group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophen group to tellurides.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include tellurides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The tellurophen group can interact with biological molecules through redox reactions, potentially affecting cellular processes. The prop-2-yn-1-yl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a butyl group instead of a phenyl group.
4-[3-(5-Methyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of the phenyltellurophen group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
920977-40-8 |
|---|---|
Formule moléculaire |
C17H17NOTe |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
4-[3-(5-phenyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H17NOTe/c1-2-5-15(6-3-1)17-9-8-16(20-17)7-4-10-18-11-13-19-14-12-18/h1-3,5-6,8-9H,10-14H2 |
Clé InChI |
MNHKVBYTGLNQLF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
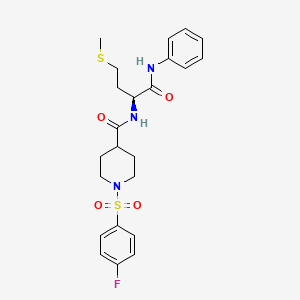
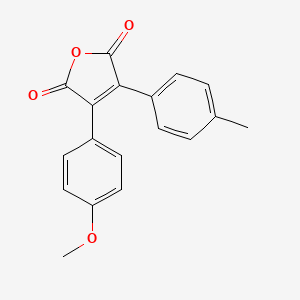
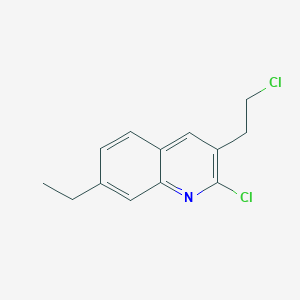
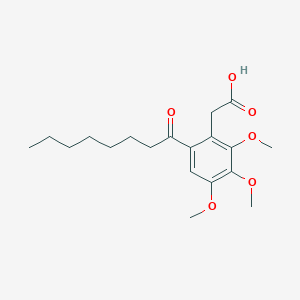
![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)
![2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)
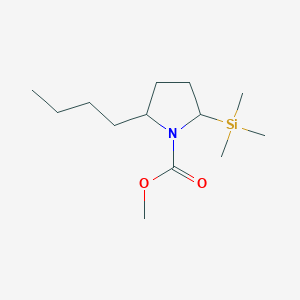
![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
